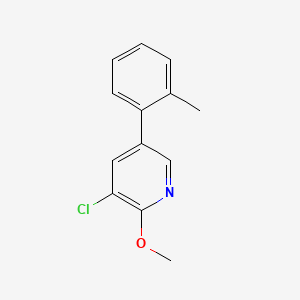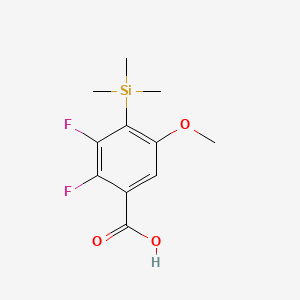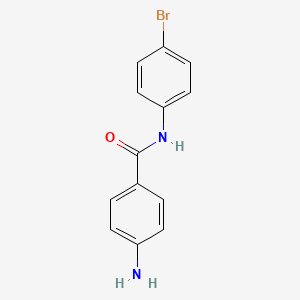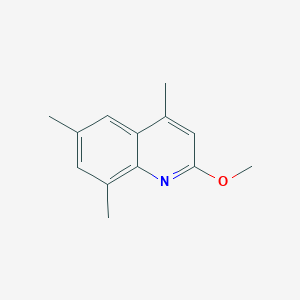
2-Methoxy-4,6,8-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,6,8-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6,8-trimethylquinoline can be achieved through several methods. One common approach is the Skraup–Doebner–Von Miller reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Combes quinoline synthesis, which uses β-diketones and anilines under acidic conditions to form the quinoline backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as copper or zinc, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4,6,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
2-Methoxy-4,6,8-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,6,8-trimethylquinoline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to intercalate with DNA and interfere with nucleic acid synthesis is one of its key mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylquinoline: Similar in structure but lacks the methoxy group at the 2-position.
1,2-Dihydro-2,2,4-trimethylquinoline: A reduced form of the quinoline ring with different biological activities.
Uniqueness
2-Methoxy-4,6,8-trimethylquinoline is unique due to the presence of the methoxy group, which enhances its biological activity and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
15113-02-7 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-methoxy-4,6,8-trimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-8-5-10(3)13-11(6-8)9(2)7-12(14-13)15-4/h5-7H,1-4H3 |
Clé InChI |
VTBCNGLTFWXJOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=CC(=N2)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



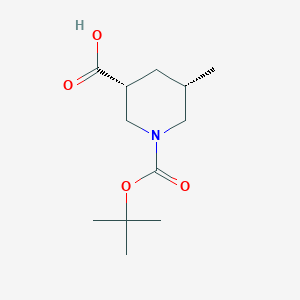
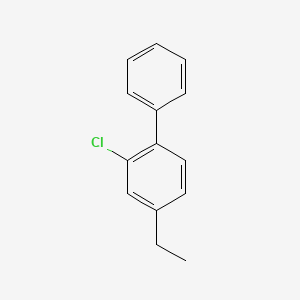

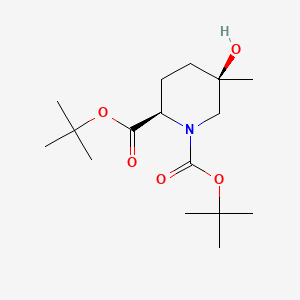

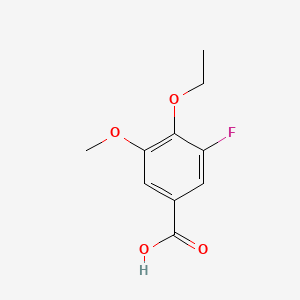

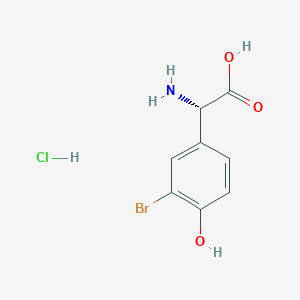

![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
